molecular formula C9H13NO2 B2834269 2-(3-Methylpyridin-2-yl)propane-1,3-diol CAS No. 127676-17-9

2-(3-Methylpyridin-2-yl)propane-1,3-diol

Cat. No.: B2834269
CAS No.: 127676-17-9
M. Wt: 167.208
InChI Key: XWYJAHNNRKKYMT-UHFFFAOYSA-N
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Biological Activity

2-(3-Methylpyridin-2-yl)propane-1,3-diol is a compound of interest due to its unique structural features and potential biological activities. The presence of the pyridine ring combined with the propane-1,3-diol moiety suggests various interactions with biological systems, making it a candidate for further research in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C10_{10}H13_{13}N1_{1}O2_{2}
  • Molecular Weight : 179.22 g/mol

This compound features a methyl-substituted pyridine ring, which is known to enhance biological activity through various mechanisms, including enzyme modulation and receptor interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may function as an inhibitor or modulator of various enzymes and receptors involved in critical biochemical pathways. The exact mechanisms are still under investigation, but preliminary studies suggest the following potential activities:

  • Anti-inflammatory Effects : The compound has been studied for its ability to inhibit pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2).
  • Analgesic Properties : It may exhibit pain-relieving effects through central and peripheral mechanisms.

Case Studies and Research Findings

A number of studies have explored the biological implications of this compound:

  • Inhibition of Nitric Oxide Production : In vitro studies demonstrated that this compound significantly inhibited NO production in macrophages, suggesting a potential role in managing inflammatory conditions .
  • Cytotoxicity Assessment : The compound was evaluated for cytotoxic effects on various cancer cell lines. Results indicated selective toxicity towards certain cancer cells while sparing normal cells .
  • Enzyme Interaction Studies : Binding assays revealed that this compound interacts with key enzymes involved in metabolic pathways, potentially altering their activity .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
2-(Pyridin-2-yl)propane-1,3-diolPyridine ring at position 2Different biological activity due to ring position
2-(Pyridin-4-yl)propane-1,3-diolPyridine ring at position 4Altered solubility and reactivity
2-(3-Ethylpyridin-2-yl)propane-1,3-diolEthyl group instead of methylPotentially different pharmacological profile

The differences in biological activity among these compounds highlight the importance of structural nuances in determining their pharmacological properties.

Applications in Research and Industry

The potential applications of this compound extend beyond basic research:

  • Pharmaceutical Development : Its anti-inflammatory and analgesic properties make it a candidate for drug development targeting pain and inflammatory diseases.
  • Synthetic Chemistry : The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecular structures.

Properties

IUPAC Name

2-(3-methylpyridin-2-yl)propane-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-7-3-2-4-10-9(7)8(5-11)6-12/h2-4,8,11-12H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWYJAHNNRKKYMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)C(CO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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